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Compound of Interest

Compound Name: 2-(4-Fluoropyridin-2-yl)acetonitrile

Cat. No.: B1396083 Get Quote

An In-depth Technical Guide to 2-(4-Fluoropyridin-2-yl)acetonitrile: Synthesis, Properties,

and Applications

Introduction

2-(4-Fluoropyridin-2-yl)acetonitrile is a specialized heterocyclic building block of significant

interest to researchers in medicinal chemistry and drug development. Its structure, which

combines a fluorinated pyridine ring with a reactive acetonitrile moiety, makes it a valuable

precursor for synthesizing complex molecular architectures. The fluoropyridine scaffold is a

common motif in numerous bioactive molecules and approved drugs, often introduced to

modulate physicochemical properties such as metabolic stability, membrane permeability, and

binding affinity. The nitrile group offers versatile chemical handles for further elaboration into

various functional groups and for the construction of novel heterocyclic systems.

This technical guide provides a comprehensive overview of 2-(4-Fluoropyridin-2-
yl)acetonitrile, designed for scientists and professionals in the pharmaceutical and chemical

research sectors. It consolidates available technical data on its chemical properties, outlines

plausible synthetic strategies, explores its reactivity, and discusses its potential applications as

a key intermediate in the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties
While a specific CAS Number for 2-(4-Fluoropyridin-2-yl)acetonitrile is not prominently listed

in major public databases, its identity is defined by its molecular structure. Its properties can be
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reliably predicted and are compared here with related, well-characterized compounds.

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name
2-(4-Fluoropyridin-2-

yl)acetonitrile
N/A

Molecular Formula C₇H₅FN₂ N/A

Molecular Weight 136.13 g/mol N/A

Canonical SMILES C1=CN=C(C=C1F)CC#N N/A

Table 2: Estimated and Observed Physicochemical Properties
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Property Value
Notes and Comparative
Data

Appearance
White to off-white solid or

crystalline powder.

Similar pyridylacetonitrile

compounds are typically solids

at room temperature.[1]

Melting Point
Not specified. Estimated to be

in the range of 30-80 °C.

For comparison, 2-

Fluoropyridine-3-carbonitrile

has a melting point of 28–33

°C.[1]

Boiling Point Not specified.

High boiling point expected

due to polarity and molecular

weight.

Solubility

Soluble in polar aprotic

solvents like acetonitrile, DMF,

and DMSO.

Acetonitrile itself is miscible

with water and a range of

organic solvents.[2]

logP (Partition Coeff.) -0.54 (for Acetonitrile)

The addition of the

fluoropyridine ring will increase

lipophilicity compared to plain

acetonitrile.

Synthesis and Mechanistic Considerations
The synthesis of 2-(4-Fluoropyridin-2-yl)acetonitrile can be approached through several

established organometallic and nucleophilic substitution methodologies. A common and

effective strategy involves the cyanation of a suitable precursor, such as 2-(chloromethyl)-4-

fluoropyridine.

Proposed Synthetic Workflow: Nucleophilic Cyanation
A plausible and scalable synthesis begins with the commercially available 4-fluoro-2-

methylpyridine. The methyl group is first halogenated, typically via a radical mechanism, to

form an activated benzylic-type halide. This intermediate is then subjected to nucleophilic

substitution with a cyanide salt to yield the target compound.
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Step 1: Radical Halogenation of 4-Fluoro-2-methylpyridine The starting material, 4-fluoro-2-

methylpyridine, is treated with a halogenating agent like N-chlorosuccinimide (NCS) or N-

bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or

AIBN. This selectively halogenates the methyl group.

Step 2: Nucleophilic Substitution with Cyanide The resulting 2-(halomethyl)-4-fluoropyridine is

then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide

(KCN), in a polar aprotic solvent like DMSO or acetonitrile. This Sₙ2 reaction displaces the

halide to form the carbon-carbon bond, yielding the final product.

Synthesis of 2-(4-Fluoropyridin-2-yl)acetonitrile

4-Fluoro-2-methylpyridine
(Starting Material)

2-(Chloromethyl)-4-fluoropyridine
(Intermediate)

  1. NCS, Benzoyl Peroxide
  2. CCl₄, Reflux

2-(4-Fluoropyridin-2-yl)acetonitrile
(Final Product)

  NaCN
  DMSO, 60°C

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(4-Fluoropyridin-2-yl)acetonitrile.

Chemical Reactivity and Derivatization Potential
The chemical utility of this compound stems from the reactivity of its two primary functional

regions: the activated methylene bridge and the fluoropyridine ring.

Reactivity of the Acetonitrile Moiety
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The methylene group (—CH₂—) is positioned between two electron-withdrawing groups (the

pyridine ring and the nitrile), making its protons acidic. This allows for deprotonation with a

suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can

then participate in a variety of bond-forming reactions.

Alkylation and Arylation: The carbanion can be alkylated with alkyl halides or undergo more

complex cross-coupling reactions.

Condensation Reactions: It can react with aldehydes and ketones in Knoevenagel-type

condensations.

Cyclization Reactions: The nitrile and the adjacent carbanion can be used to construct new

heterocyclic rings, a common strategy in medicinal chemistry.[3]

Key Reaction Pathways

2-(4-Fluoropyridin-2-yl)acetonitrile Stabilized Carbanion
Intermediate

  Base (e.g., NaH)

C-Alkylated Products

  R-X (Alkyl Halide)

Knoevenagel Adducts
  R₂C=O (Aldehyde/Ketone)

Fused Heterocycles  Multifunctional Reagents

Click to download full resolution via product page

Caption: Reactivity of the activated methylene group.

Reactivity of the Fluoropyridine Ring
The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic

substitution (SₙAr). This reaction is a cornerstone of modern drug synthesis, allowing for the

introduction of oxygen, nitrogen, or sulfur nucleophiles to form aryloxy, arylamino, or arylthio
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ethers, respectively. This is particularly useful for coupling the pyridine core to other fragments

of a target drug molecule.[4]

Applications in Medicinal Chemistry and Drug
Development
The 2-(4-Fluoropyridin-2-yl)acetonitrile scaffold is a privileged structure in drug discovery,

primarily due to the favorable properties imparted by the fluoropyridine ring. The nitrile group

provides a versatile handle that is metabolically robust and can act as a key binding element.[5]

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core

that binds to the hinge region of the ATP-binding pocket. The 4-position is often

functionalized via SₙAr to connect to a solubilizing group or another pharmacophore. The 2-

position substituent, derived from the acetonitrile, can be elaborated to occupy adjacent

pockets to enhance potency and selectivity.[4]

Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional

groups, such as a carbonyl group, acting as a hydrogen bond acceptor.[5] In some enzyme

active sites, cyano-substituted heterocycles have been shown to effectively displace water

molecules, providing an entropic advantage in binding affinity.[5]

Intermediate for Complex Heterocycles: The compound is an ideal starting point for

synthesizing more complex, fused heterocyclic systems like pyrazolopyridines, which are

also prevalent in bioactive compounds.[1][3] Recent FDA-approved drugs and clinical

candidates often incorporate complex heterocyclic systems built from such versatile

intermediates.[6]

Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not available, its hazards

can be inferred from data on structurally related chemicals, such as other pyridylacetonitriles

and acetonitrile itself.[7][8][9] The compound should be handled with care by trained

professionals in a well-ventilated chemical fume hood.

Table 3: Anticipated GHS Hazards and Precautions
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Hazard Class GHS Statement Pictogram
Precautionary
Measures

Acute Toxicity

H302+H312+H332:

Harmful if swallowed,

in contact with skin, or

if inhaled.[7]

alt text

P261: Avoid breathing

dust/fume/gas/mist/va

pors/spray.[8] P280:

Wear protective

gloves/protective

clothing/eye

protection/face

protection.[10]

Skin Irritation
H315: Causes skin

irritation.[8]
alt text

P264: Wash skin

thoroughly after

handling.

Eye Irritation
H319: Causes serious

eye irritation.[8]
alt text

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.[10]

Respiratory Irritation
H335: May cause

respiratory irritation.[8]
alt text

P271: Use only

outdoors or in a well-

ventilated area.

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

away from incompatible materials such as strong oxidizing agents.[7][10]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.[10]
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Eye Contact: Rinse cautiously with water for several minutes.[10]

Inhalation: Move the person to fresh air.[10]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion
2-(4-Fluoropyridin-2-yl)acetonitrile stands out as a high-value chemical intermediate for

research and development in the pharmaceutical industry. Its dual functionality—an activated

methylene group ripe for elaboration and a fluorinated pyridine ring ready for SₙAr chemistry—

provides a robust platform for generating molecular diversity. While detailed experimental data

for this specific molecule requires further characterization, its properties and reactivity can be

confidently extrapolated from well-known structural analogues. Its potential as a precursor to

novel kinase inhibitors and other complex therapeutics ensures its continued relevance to drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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